trans-Abacavir-d4 Hydrochloride
Description
Rationale for Deuteration in Drug Discovery and Development
Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), is a strategic modification in drug design and analysis. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slowed.
This effect has several advantageous applications in pharmaceutical research:
Improved Metabolic Stability: For drugs where metabolism involves the breaking of a C-H bond, deuteration at that specific site can slow down the metabolic process. This can lead to a longer drug half-life, potentially allowing for less frequent dosing.
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes decrease the production of unwanted or toxic metabolites, thereby improving the safety profile of a drug.
Use as Internal Standards: Deuterated compounds are ideal internal standards for bioanalytical methods, particularly those using mass spectrometry. Since they have nearly identical chemical properties to the drug being analyzed (the analyte), they behave similarly during sample preparation and analysis. However, their difference in mass allows them to be distinguished by the detector, enabling highly accurate and precise quantification of the analyte.
Significance of trans-Abacavir-d4 Hydrochloride as a Research Tool
This compound is a deuterated form of Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV. The "d4" in its name indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. As a stable isotope-labeled compound, its primary and most crucial role in pharmaceutical research is to serve as an internal standard for the quantitative analysis of Abacavir in biological samples.
The high structural similarity between this compound and Abacavir ensures that it co-elutes with the unlabeled drug during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This co-behavior corrects for variations in sample preparation and instrument response, which is essential for the development of robust and reliable bioanalytical methods. Such methods are fundamental for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, all of which are critical stages in the lifecycle of a pharmaceutical product.
While direct research findings explicitly detailing the use of this compound are not widely published, a closely related compound, Abacavir-d4, has been utilized in validated analytical methods. The findings from these studies provide a strong indication of the utility of deuterated Abacavir as an internal standard.
For instance, a sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of Abacavir and Tenofovir in human hair. manipal.edu In this study, Abacavir-d4 was employed as the internal standard to ensure the accuracy and precision of the results. manipal.edu The validation of this method, conducted according to regulatory guidelines, demonstrates the suitability of deuterated Abacavir for bioanalytical applications. manipal.edu
The key validation parameters from this study are summarized in the table below:
Table 1: Bioanalytical Method Validation Parameters for Abacavir using Abacavir-d4 as an Internal Standard
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.06 ng/mg |
| Limit of Quantification (LOQ) | 0.12 ng/mg |
| Linearity Range | 0.12 - 4.0 ng/mg |
| Regression Coefficient (r²) | 0.999 |
| Accuracy | Within FDA limits |
| Precision | Within FDA limits |
| Recovery | Within FDA limits |
Data sourced from a study on the simultaneous analysis of antiretroviral drugs in human hair by liquid chromatography-tandem mass spectrometry. manipal.edu
The successful validation and application of Abacavir-d4 in this research underscore the significance of deuterated analogs like this compound in generating high-quality data for pharmaceutical research. manipal.edu These labeled compounds are not intended for therapeutic use but are indispensable for the analytical procedures that underpin the safe and effective use of their unlabeled counterparts.
Properties
IUPAC Name |
[(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1/i2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-CRUONMBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Applications in Pharmaceutical Sciences
Role as an Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard is a widely accepted and preferred practice in quantitative bioanalysis, especially for chromatographic methods coupled with mass spectrometry. trans-Abacavir-d4 Hydrochloride, with its deuterium-labeled cyclopropyl (B3062369) group, is an ideal internal standard for the quantification of Abacavir (B1662851). clearsynth.compharmaffiliates.com The key advantage of using a deuterated internal standard is that it co-elutes with the analyte (Abacavir) and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. This co-elution and similar behavior compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Abacavir Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is extensively used for the quantification of drugs and their metabolites in biological fluids like plasma. researchgate.netnih.gov In the context of Abacavir analysis, LC-MS/MS methods utilize this compound as an internal standard to ensure the reliability of the results.
Several validated LC-MS/MS methods have been developed for the quantification of Abacavir in human plasma. researchgate.netnih.govbohrium.com These methods typically involve a simple extraction procedure, such as protein precipitation or liquid-liquid extraction, to isolate Abacavir and the internal standard from the plasma matrix. researchgate.netbohrium.com The extracted samples are then injected into the LC-MS/MS system.
During the analysis, the parent ions of both Abacavir and this compound are selected in the first quadrupole of the mass spectrometer. These ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate measurement of Abacavir concentrations even at low levels. researchgate.netnih.gov For instance, one method established a linearity range of 29.8–9318 ng/mL for Abacavir in human plasma with a short analysis time of 2.0 minutes. researchgate.netnih.gov
The use of a deuterated internal standard like trans-Abacavir-d4 is crucial in these assays. Abacavir-d4 is intended for use as an internal standard for the quantification of abacavir by GC- or LC-MS. caymanchem.com While some methods have successfully used other compounds like granisetron (B54018) or a combination of nelfinavir (B1663628) and emtricitabine (B123318) as internal standards, a stable isotope-labeled standard like this compound is generally preferred for its ability to mimic the analyte's behavior more closely throughout the analytical process. researchgate.netresearchgate.net
Table 1: LC-MS/MS Method Parameters for Abacavir Quantification
| Parameter | Finding | Citation |
|---|---|---|
| Internal Standard | Granisetron | researchgate.netnih.gov |
| Plasma Volume | 100 µL | researchgate.netnih.gov |
| Extraction Method | Liquid-liquid extraction | researchgate.netnih.gov |
| Chromatographic Column | Gemini C18 (150 mm × 4.6mm, 5-µm) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |
| Ionization Mode | Positive Ion Mode | researchgate.netnih.gov |
| MRM Transition (Abacavir) | m/z 287.2 → 191.2 | researchgate.netnih.gov |
| MRM Transition (Internal Standard) | m/z 313.1 → 138.2 | researchgate.netnih.gov |
| Linearity Range | 29.8–9318 ng/mL | researchgate.netnih.gov |
| Analysis Time | 2.0 min | researchgate.netnih.gov |
Application in Method Development and Validation for Pharmaceutical Assays
This compound is a crucial tool in the development and validation of analytical methods for Abacavir in pharmaceutical dosage forms. clearsynth.comaxios-research.com These methods are essential for quality control, ensuring that the manufactured tablets or solutions contain the correct amount of the active pharmaceutical ingredient (API).
Method validation, performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), establishes the performance characteristics of an analytical procedure. wjpsonline.comnih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). wjpsonline.comnih.gov
In the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous estimation of Abacavir and Lamivudine, for instance, a rigorous validation process is undertaken. nih.gov While this particular study did not explicitly mention the use of a deuterated internal standard, the principles of validation remain the same. The use of this compound as an internal standard in such HPLC or LC-MS/MS assays for pharmaceutical formulations would significantly enhance the method's robustness and reliability. It helps to compensate for any variability in sample preparation and injection, leading to more accurate and precise assay results. clearsynth.com
The availability of well-characterized reference standards like this compound is essential for these applications. clearsynth.comaxios-research.comaxios-research.com It allows for the development of robust analytical methods that can be confidently applied in a quality control setting for the analysis of Abacavir in bulk drug and final product. cphi-online.com
Table 2: Validation Parameters for an RP-HPLC Method for Abacavir and Lamivudine
| Parameter | Finding | Citation |
|---|---|---|
| Linearity Range (Abacavir) | Data not explicitly provided in the abstract | nih.gov |
| Retention Time (Abacavir) | 3.5 min | nih.gov |
| Assay (%) | 99% – 101% | nih.gov |
| Mean % Recovery | 99% – 101% | nih.gov |
| % RSD from Reproducibility | <2% | nih.gov |
Advanced Analytical Techniques for Isotopic Differentiation in Complex Matrices
The analysis of isotopically labeled compounds in complex matrices presents unique challenges. Advanced analytical techniques are often required to differentiate the labeled compound from its unlabeled counterpart and from other matrix components. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are two powerful techniques used for this purpose. rsc.org
HRMS provides very accurate mass measurements, which can be used to confirm the elemental composition of a molecule and to differentiate between compounds with very similar masses. rsc.org In the context of this compound, HRMS can be used to confirm the incorporation of the four deuterium (B1214612) atoms and to determine the isotopic purity of the standard. rsc.org
For complex biological matrices, where matrix effects can be significant, techniques like gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC-QToF) and advanced data processing algorithms can be employed for the deconvolution of isotopic profiles. acs.org While more commonly applied to environmental contaminants, the principles of these techniques can be adapted for the analysis of deuterated pharmaceutical standards in biological samples. Furthermore, compound-specific isotope analysis (CSIA) is an emerging field that uses the isotopic ratios of elements like carbon and hydrogen to trace the sources and transformation pathways of compounds. gdut.edu.cn This approach, often utilizing gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), could potentially be used to study the fate of deuterated internal standards like this compound in biological systems. gdut.edu.cn
The hydrogen-deuterium exchange (HDX) phenomenon, readily analyzed by mass spectrometry, is another advanced technique that provides insights into protein conformation and dynamics and can also be used to generate internal standards for quantification. mdpi.com While not directly related to the use of a pre-labeled standard like this compound, it highlights the importance of isotopic labeling in modern analytical chemistry.
Future Directions in Research with Deuterated Abacavir Analogues
Potential for Novel Analytical Methodologies and Instrumentation Development
The use of deuterated compounds like trans-Abacavir-d4 Hydrochloride is pivotal in the advancement of analytical chemistry, particularly in techniques reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgpharmaffiliates.com
Enhancing Precision in Quantitative Analysis: Deuterated molecules serve as ideal internal standards in quantitative analytical methods. clearsynth.comthalesnano.com In liquid chromatography-mass spectrometry (LC-MS), for instance, an internal standard is added in a known quantity to samples to correct for variations in sample processing and instrument response. clearsynth.comresolvemass.ca Because deuterated standards like this compound are chemically almost identical to their non-deuterated (protiated) counterparts, they co-elute and ionize similarly, but are distinguishable by their higher mass. clearsynth.com This allows for highly accurate and precise quantification of the target analyte, abacavir (B1662851), in complex biological matrices. clearsynth.comresolvemass.ca The development of such standards is crucial for method validation, ensuring the robustness and reliability of analytical procedures. clearsynth.com
Innovations in Instrumentation: The demand for highly sensitive and specific detection of deuterated compounds can drive innovation in analytical instrumentation. udspub.com This includes the development of higher-resolution mass spectrometers and more sophisticated NMR techniques capable of distinguishing subtle isotopic differences with greater accuracy. acs.orgsigmaaldrich.com The unique spectroscopic signatures of deuterated compounds can be leveraged to develop novel detection methods with reduced background noise and enhanced signal-to-noise ratios. resolvemass.ca
Interactive Data Table: Properties of Analytical Standards
| Property | Non-Deuterated Abacavir | This compound | Significance in Analytical Methods |
| Molecular Weight | 286.33 g/mol newdrugapprovals.org | ~326.82 g/mol pharmaffiliates.com | The mass difference allows for clear differentiation in mass spectrometry. clearsynth.com |
| Chemical Structure | Identical core structure | Deuterium (B1214612) atoms replace hydrogen atoms on the cyclopropyl (B3062369) group. pharmaffiliates.com | Ensures similar chromatographic behavior and ionization efficiency. clearsynth.com |
| Isotopic Purity | Natural isotopic abundance | High level of deuterium incorporation nih.gov | High purity is essential to prevent interference with the analyte signal. nih.gov |
Exploration in Advanced Drug Discovery Research
Beyond their role as analytical tools, deuterated abacavir analogues have significant potential in non-clinical drug discovery research, particularly in elucidating metabolic pathways and in the development of prodrugs. symeres.com
Metabolic Pathway Elucidation: The "kinetic isotope effect" is a key principle exploited in these studies. symeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. scielo.org.mx By strategically placing deuterium atoms at sites of metabolism on the abacavir molecule, researchers can investigate its metabolic fate. symeres.comresearchgate.net If a metabolic process is slowed or altered due to deuteration, it provides strong evidence for the specific atoms involved in that pathway. researchgate.net This information is invaluable for understanding how the drug is processed in the body and for identifying potential drug-drug interactions. symeres.com The use of stable isotope-labeled compounds in combination with techniques like mass spectrometry and NMR spectroscopy has become a powerful tool for delineating complex metabolic pathways. acs.orgcore.ac.uk
Prodrug Studies in Non-Clinical Settings: A prodrug is an inactive or less active compound that is metabolized into the active therapeutic agent in the body. Research into creating prodrugs of abacavir aims to improve its pharmacokinetic properties. nih.gov Deuterated analogues can be instrumental in these non-clinical studies. For example, a study focused on a myristoylated abacavir prodrug (MABC) to extend the drug's half-life and bioavailability. nih.gov While this specific study did not use a deuterated version, the principle of using isotopic labeling to trace the conversion of the prodrug to the active drug and to understand its distribution and retention in cells is a well-established research strategy. thalesnano.com The use of deuterated standards in such studies would allow for precise tracking and quantification of both the prodrug and the active metabolite.
Development of Deuterated Standards for Emerging Research Areas
The application of deuterated standards is continually expanding into new and emerging fields of scientific investigation. The availability of well-characterized standards like this compound can facilitate research in these novel areas.
Toxicogenomics and Systems Biology: The field of toxicogenomics investigates the relationship between exposure to potentially toxic substances and changes in gene expression. acs.org Deuterated standards can be used to accurately quantify drug and metabolite levels in these studies, helping to establish a clearer link between specific metabolic pathways and observed genomic or proteomic changes. acs.org This is a relatively unexplored area where stable isotope-labeled compounds could greatly simplify the interpretation of complex datasets. acs.org
Investigating Drug-Protein Interactions: Recent research has shown that abacavir can form adducts with proteins in patients. nih.gov Specifically, a metabolite of abacavir was found to form a novel intramolecular cross-linking adduct on human serum albumin. nih.gov Deuterated analogues of abacavir could be powerful tools to further investigate these interactions. By using labeled compounds, researchers could more easily track the formation of these protein adducts and study their immunological consequences using advanced mass spectrometric techniques. nih.gov
Chiral Molecule Research: Many drugs, including abacavir, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ansto.gov.au These enantiomers can have different biological properties. ansto.gov.au The development of methods for enantioselective deuteration is an emerging area of research. ansto.gov.au While this compound is a specific labeled isomer, the techniques used to create it could be adapted to produce other stereospecific deuterated standards, which are essential for studying the distinct effects of each enantiomer in biological systems. ansto.gov.au
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in trans-Abacavir-d4 Hydrochloride toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) to estimate EC₅₀ values. Use bootstrapping to assess confidence intervals and hierarchical modeling for multi-experiment datasets. Report p-values with corrections for multiple comparisons (e.g., Bonferroni) and effect sizes (e.g., Cohen’s d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
